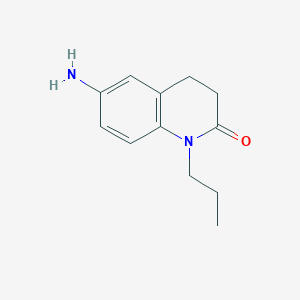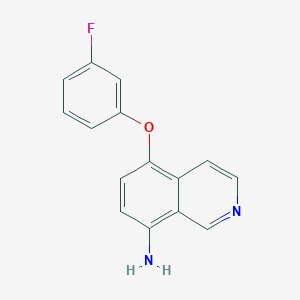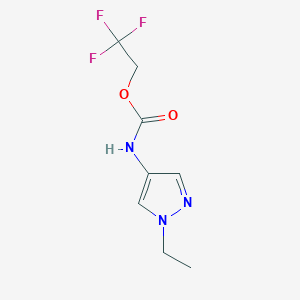
2,2,2-trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate
Descripción general
Descripción
“2,2,2-Trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate” is a chemical compound with the molecular formula C8H10F3N3O2 and a molecular weight of 237.18 . It is used in various scientific applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a 1-ethyl-1H-pyrazol-4-yl group and a 2,2,2-trifluoroethyl group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 240.1±40.0 °C and a predicted density of 1.39±0.1 g/cm3 . The pKa value is predicted to be 12.31±0.70 .Aplicaciones Científicas De Investigación
Antibacterial Applications
The compound's derivatives exhibit antibacterial activity, showcasing their potential in combating bacterial infections. A study detailed the synthesis of novel derivatives and evaluated their antibacterial potency, indicating their relevance in pharmaceutical research and potential therapeutic applications (Prasad, 2021).
Nematocidal Evaluation
Another significant application lies in the agricultural sector, where derivatives of the compound have been found to possess nematocidal activity. This suggests their utility in protecting crops from nematode pests, an essential aspect of maintaining agricultural productivity (Zhao et al., 2017).
Synthesis of Diverse Heterocycles
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Studies have explored its use in synthesizing a wide array of trifluoromethyl heterocycles, highlighting its importance in organic synthesis and the potential development of new materials or drugs (Honey et al., 2012).
Development of Antimicrobial Agents
There's also research focusing on the development of antimicrobial agents using derivatives of this compound. The synthesis of new series and their evaluation for antimicrobial properties indicates their potential role in creating new treatments for infections (Bhat et al., 2016).
Direcciones Futuras
The unique properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . Therefore, “2,2,2-Trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate” and similar compounds may continue to be of interest in various fields, particularly in the development of new drugs .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(1-ethylpyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-2-14-4-6(3-12-14)13-7(15)16-5-8(9,10)11/h3-4H,2,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMQBKMQXJNWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



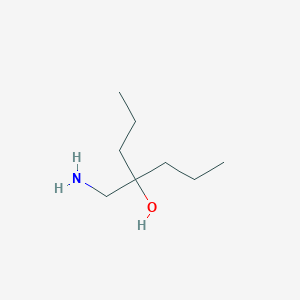
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
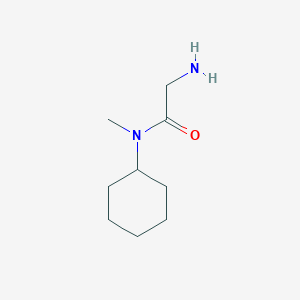

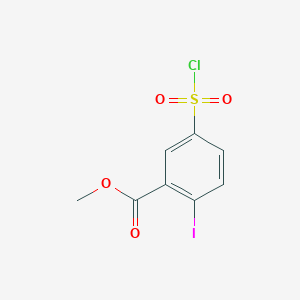
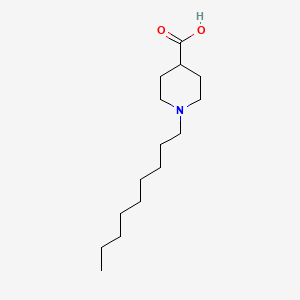

![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
